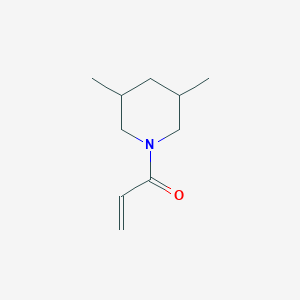

1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one” can be analyzed using various computational techniques. A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one” can be predicted using computational methods. A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Applications De Recherche Scientifique

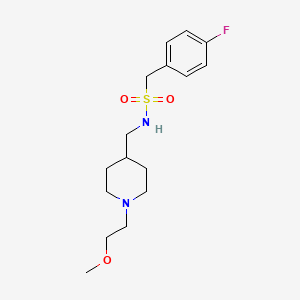

Binding Protein Identification

1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one has been utilized in the identification of binding proteins. For instance, it helped in identifying prohibitin as a strong binding protein for anti-resorptive sulfonyl amidine compounds, contributing significantly to bioorganic and medicinal chemistry research (Chang et al., 2011).

Catalysis and Chemical Reactions

This compound is also involved in tungsten(0)-catalyzed reactions with secondary cyclic amines and propargylic alcohols. The reactions have led to the formation of previously unknown diamines with the tetrahydrofuran ring, identified and characterized using various spectroscopic methods. This has implications in molecular catalysis (Kocięcka et al., 2018).

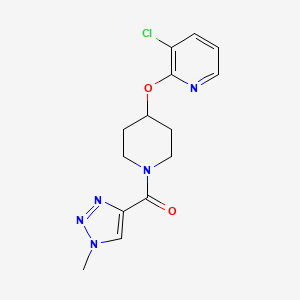

Sigma Receptor Binding Studies

Research on sigma ligands involving 3,3-dimethylpiperidine derivatives, including 1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one, has shown high affinities towards sigma1 and EBP sites. These studies are essential for understanding sigma receptor subtypes and their structure-affinity relationships, contributing to the field of bioorganic and medicinal chemistry (Berardi et al., 2001).

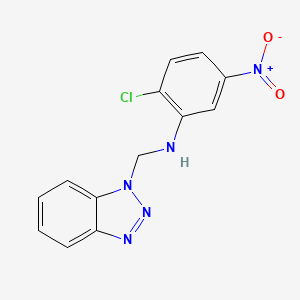

Antimicrobial and Antimycobacterial Actions

In antimicrobial research, derivatives of 1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one have been synthesized and investigated for their actions against various microorganisms. Studies have shown significant antimicrobial and antimycobacterial activities, which are crucial for developing new therapeutic agents (Patel et al., 2012).

Photophysical Studies

The compound has been studied for its photophysical properties. In particular, acrylodan derivatives including 1-(6-(dimethylamino)naphthalen-2-yl)prop-2-en-1-one have been examined in different solvents to understand their emission properties. This research is vital for developing new probes in biological systems (Cerezo et al., 2001).

Propriétés

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-10(12)11-6-8(2)5-9(3)7-11/h4,8-9H,1,5-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQGXVJJQQCRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)

![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)

![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2579767.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2579768.png)

![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)